molecular formula C11H14N2O4S B11852586 Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B11852586
M. Wt: 270.31 g/mol
InChI Key: HGKWHXSDURRXBO-UHFFFAOYSA-N
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Description

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H16N2O4S It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the reaction of 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
  • Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxamide

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl group and a methylsulfonyl group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative that features a methylsulfonyl group and a cyclobutyl ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is C11H14N2O4SC_{11}H_{14}N_{2}O_{4}S with a molecular weight of approximately 270.31 g/mol. The compound's structure includes a carboxylate functional group at the 5-position of the pyrimidine ring, which may enhance its reactivity and solubility in biological systems, making it a candidate for medicinal chemistry applications .

Antiparasitic Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant biological activities, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, research involving pyrimidine derivatives has shown promising results in inhibiting PfDHFR (dihydrofolate reductase), an essential enzyme for the survival of the parasite. The IC50 values for these compounds ranged from 0.4 to 54 μM in various assays, indicating their potential as antimalarial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity, particularly through mechanisms that may involve apoptosis induction and cell cycle arrest. In related studies, pyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines, with some exhibiting IC50 values as low as 13.3 μM against MCF-7 breast cancer cells. This highlights the need for further exploration into the specific mechanisms through which this compound may exert its effects on cancerous cells .

Comparison with Related Compounds

The following table summarizes some structural analogs of this compound and their associated biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylateSimilar pyrimidine core, different substituentsAnticancer activityDifferent position of carboxylic acid
4-(Cyclopropyl)-2-(methylsulfonyl)pyrimidineCyclopropane ring instead of cyclobutanePotential MDM2 inhibitorSmaller cyclic structure
2-(Methylthio)-4-pyrimidinamineThioether instead of sulfoneAntimicrobial propertiesDifferent sulfur functionalization

This comparison illustrates how variations in substituents can influence biological activity and chemical properties.

Case Studies

  • Inhibition Studies : A series of pyrimidine derivatives were synthesized and tested for their inhibitory effects on PfDHFR. The most potent compounds demonstrated Ki values ranging from 1.3 to 243 nM against wild-type enzymes, indicating a strong potential for development into therapeutic agents against malaria .
  • Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action and potential clinical applications .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to the chemical structure can enhance solubility and bioavailability, which are critical factors in drug design .

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H14N2O4S/c1-17-10(14)8-6-12-11(18(2,15)16)13-9(8)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

HGKWHXSDURRXBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCC2)S(=O)(=O)C

Origin of Product

United States

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